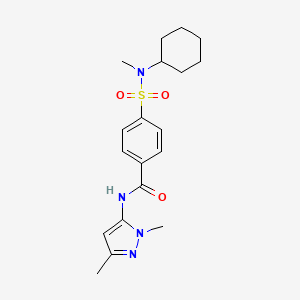

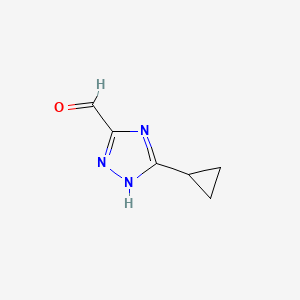

![molecular formula C16H10N4O2S2 B2841268 N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-76-9](/img/structure/B2841268.png)

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, commonly known as PTTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTB is a heterocyclic compound that contains both thiazole and benzothiazole rings, making it a unique molecule with diverse properties.

科学的研究の応用

Quantum Chemical Analysis and Tautomerism

N-(Pyridin-2-yl)thiazol-2-amine compounds, closely related to the chemical , demonstrate a complex behavior called dynamic tautomerism and possess divalent N(I) character. Quantum chemical analysis reveals that these compounds can exist in multiple isomeric structures with slight energy differences, influencing their electron distribution and protonation energy. This behavior suggests potential applications in designing molecules with specific electronic properties for use in electronic materials or as ligands in coordination chemistry (Bhatia, Malkhede, & Bharatam, 2013).

Metal-Free Oxidative C–H Functionalization

A method for synthesizing biologically potent derivatives of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation has been developed, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This process features a metal-free approach, broad substrate scope, short reaction times, and simple purification, hinting at its utility in synthesizing various heterocyclic compounds for potential applications in medicinal chemistry and drug development (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Electrochromic Materials

The thiadiazolo[3,4-c]pyridine unit, an analog to benzothiadiazole, exhibits superior electron-accepting ability and has been explored in the design of donor-acceptor-type electrochromic polymers. These materials, such as poly(4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine), offer a lower bandgap and improved redox activity and stability, making them promising for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Solvent-Free Synthesis of Heterocycles

A novel protocol for synthesizing benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines has been developed, utilizing Bi(III) salts as catalysts under solvent-free conditions. This method highlights the potential for green chemistry approaches in the synthesis of complex heterocyclic systems, which could find applications in pharmaceuticals, agrochemicals, and materials science (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

作用機序

Target of Action

The primary target of TCMDC-124550 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-124550 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the regulation of malarial parasite RNA splicing, which is crucial for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124550 affects the RNA splicing pathway in the malarial parasite . This disruption in RNA splicing affects the parasite’s ability to produce essential proteins, leading to its death .

Pharmacokinetics

It has been suggested that tcmdc-124550 has promising lead compound properties for the development of new antimalarials .

Result of Action

The result of TCMDC-124550’s action is the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, TCMDC-124550 prevents the parasite from producing essential proteins, leading to its death .

Action Environment

The action of TCMDC-124550 is influenced by the biological environment of the malarial parasite. Factors such as the parasite’s stage of development and the presence of other antimalarial drugs can influence the efficacy of TCMDC-124550 . .

特性

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2S2/c1-2-4-17-9(3-1)11-7-23-15(19-11)20-16-18-10-5-12-13(22-8-21-12)6-14(10)24-16/h1-7H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGZXMJKDIJLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

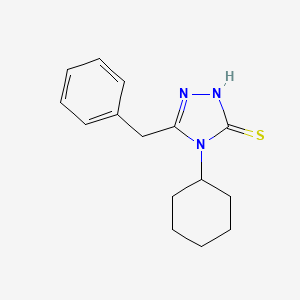

![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)

![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)

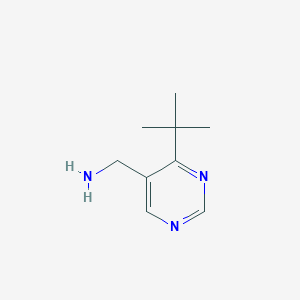

![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)

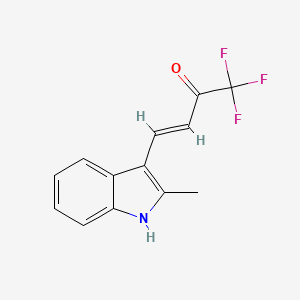

![3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2841197.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)